5-Guanidino-2-hydroxypentanoic acid
Overview
Description
5-Guanidino-2-hydroxypentanoic acid is a guanidine-containing compound that plays roles in various metabolic processes and enzymatic activities. It is a derivative of guanidine and is primarily used for scientific research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including 5-Guanidino-2-hydroxypentanoic acid, often involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents, and the reaction can be catalyzed by metals or coupling reagents . Another method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Guanidino-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids upon exposure to sodium molybdate dihydrate and hydrogen peroxide.
Substitution: Reactions involving cyanamides, arylboronic acids, and amines in the presence of copper catalysts.
Common Reagents and Conditions
Oxidation: Sodium molybdate dihydrate (Na₂MoO₄·2H₂O) and hydrogen peroxide (H₂O₂, 30% in water).
Substitution: Copper chloride dihydrate (CuCl₂·2H₂O), bipyridine, and potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfonic acids and trisubstituted N-aryl guanidines .
Scientific Research Applications
5-Guanidino-2-hydroxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex guanidine derivatives.
Biology: Studied for its roles in metabolic processes and enzymatic activities.
Medicine: Investigated for its potential neurotoxic effects and involvement in seizure mechanisms.
Industry: Utilized in pharmaceutical testing and as a reference standard.
Mechanism of Action
The mechanism of action of 5-Guanidino-2-hydroxypentanoic acid involves its interaction with various molecular targets and pathways. Guanidino compounds are known to participate in ureagenesis and muscular contraction. They can also act as radical generators and interact with GABA receptors, influencing neurophysiological processes .
Comparison with Similar Compounds
Similar Compounds
Creatine: Involved in energy storage and muscular contraction.
Arginine: Plays a role in the urea cycle and nitric oxide production.
Methylguanidine: Known for its high toxicity and neurotoxic effects
Uniqueness
5-Guanidino-2-hydroxypentanoic acid is unique due to its specific structure and the presence of both guanidine and hydroxyl functional groups. This combination allows it to participate in a variety of chemical reactions and biological processes, making it a valuable compound for research in multiple fields .
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-hydroxypentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMQGXDDJALKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861842 | |
Record name | 5-Carbamimidamido-2-hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462-64-6 | |
Record name | NSC45772 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Carbamimidamido-2-hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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